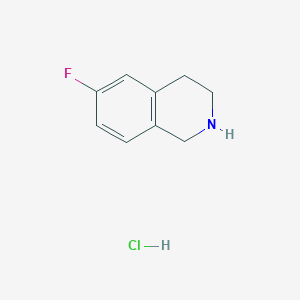

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción general

Descripción

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H11ClFN. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). This reaction generates 3,4-dihydroisoquinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned cyclization reaction, followed by purification processes to obtain the hydrochloride salt form .

Análisis De Reacciones Químicas

Types of Reactions

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroisoquinoline ring to an isoquinoline ring.

Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.

Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can produce various halogenated or nitrated derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the development of drugs aimed at treating neurological disorders such as depression and anxiety. Research indicates that 6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can influence neurotransmitter systems, thereby providing insights into potential therapeutic pathways for mental health conditions .

Key Insights:

- Neuropharmacology: The compound is used to explore new treatment modalities for mental health disorders.

- Drug Design: Its structure allows for modifications that can enhance pharmacological properties.

Neuroscience Research

In neuroscience, this compound is utilized to study the mechanisms of neurotransmitter action. This research aids in understanding brain function and the underlying mechanisms of various neurological conditions. The compound's ability to modulate neurotransmitter receptors makes it a valuable tool in this field .

Applications:

- Investigating receptor interactions.

- Developing models for studying neurodegenerative diseases.

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry. It is employed in various analytical methods to detect and quantify isoquinoline derivatives, thus enhancing the accuracy and reliability of chemical analyses performed in laboratories .

Usage:

- Calibration of analytical instruments.

- Quality control in pharmaceutical manufacturing.

Biochemical Studies

In biochemical research, this compound is used to investigate enzyme interactions and develop enzyme inhibitors. These inhibitors can have therapeutic applications in treating diseases where enzyme activity plays a critical role .

Research Focus:

- Characterizing enzyme-substrate interactions.

- Developing selective inhibitors for therapeutic use.

Material Science

The compound is being explored for its potential applications in material science, particularly in creating novel materials with specific electronic properties. This aspect is crucial for developing advanced electronic devices and materials with tailored functionalities .

Potential Applications:

- Synthesis of polymers with unique properties.

- Development of electronic components.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Mecanismo De Acción

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: The parent compound without the fluoro substituent.

6-Bromo-1,2,3,4-tetrahydroisoquinoline: A similar compound with a bromine substituent instead of fluorine.

6-Chloro-1,2,3,4-tetrahydroisoquinoline: A compound with a chlorine substituent.

Uniqueness

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Actividad Biológica

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and its interactions with various biological targets.

- Molecular Formula : C9H11ClFN

- CAS Number : 799274-08-1

- Structure : The presence of a fluorine atom significantly alters its chemical and biological properties compared to other THIQ derivatives, enhancing stability and lipophilicity.

This compound interacts with several enzymes and proteins, influencing various biochemical pathways. Key mechanisms include:

- Monoamine Oxidase Inhibition : The compound inhibits monoamine oxidase (MAO), which is crucial for the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain, potentially improving mood and cognitive functions.

- Cell Signaling Modulation : It affects cell signaling pathways like the MAPK/ERK pathway, which plays a role in cell proliferation and differentiation.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Neuropharmacology : A study demonstrated that this compound significantly increased serotonin levels in animal models. This suggests its potential use in treating depression and anxiety disorders .

- Cancer Research : In vitro studies indicated that this compound exhibits selective cytotoxicity against MCF-7 breast cancer cells with an IC50 value that warrants further investigation for therapeutic use .

- Metabolic Pathway Interaction : Research has shown that it interacts with cytochrome P450 enzymes during metabolism, which could impact drug-drug interactions when used in combination therapies.

Dosage Effects

The effects of this compound vary significantly based on dosage:

- Low Doses : May enhance cognitive functions by increasing neurotransmitter levels.

- High Doses : Could lead to adverse effects or toxicity; careful dose management is essential in therapeutic contexts.

Propiedades

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZXFMKDFFJUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662885 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799274-08-1 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.